molecular formula C12H11FN2O2 B11874329 methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate

methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate

Cat. No.: B11874329
M. Wt: 234.23 g/mol
InChI Key: OYPFPKFYDMVDEE-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
  • 1-Methyl-1H-imidazole-4-carboxylic acid

Uniqueness

Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is unique due to the presence of both a fluorine atom and a methyl-imidazole moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .

Biological Activity

Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN2O2C_{12}H_{12}FN_2O_2. The compound features a benzoate moiety substituted with both a fluorine atom and an imidazole ring, which are known to influence its biological properties.

PropertyValue
Molecular Weight220.24 g/mol
Melting Point124-127 °C
Purity≥99%
SolubilitySoluble in DMSO

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate benzoic acid derivatives with fluorinated reagents and imidazole derivatives. The synthetic route generally includes:

  • Formation of the benzoate : Reacting benzoic acid with methanol in the presence of an acid catalyst.
  • Fluorination : Introducing a fluorine atom at the meta position using fluorinating agents.
  • Imidazole substitution : Attaching the imidazole group through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound showed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The imidazole moiety is often associated with anticancer activity. In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical carcinoma) : IC50 values indicated effective inhibition of cell proliferation.
  • MCF7 (breast cancer) : Demonstrated significant apoptosis induction.

The compound's mechanism appears to involve the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains of Staphylococcus aureus .
  • Anticancer Activity : In a comparative study, the compound was shown to have enhanced anticancer activity compared to other imidazole derivatives, with researchers noting its potential as a lead compound for further drug development .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 3-fluoro-4-(4-methylimidazol-1-yl)benzoate

InChI

InChI=1S/C12H11FN2O2/c1-8-6-15(7-14-8)11-4-3-9(5-10(11)13)12(16)17-2/h3-7H,1-2H3

InChI Key

OYPFPKFYDMVDEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)F

Origin of Product

United States

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